2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride
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Overview
Description
2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride is a versatile chemical compound with the molecular formula C6H10ClF3O2S and a molecular weight of 238.66 g/mol . This compound is known for its unique structural features, including the presence of trifluoromethyl and sulfonyl chloride groups, which contribute to its reactivity and utility in various chemical processes .
Preparation Methods
The synthesis of 2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride typically involves the reaction of 2-ethyl-4,4,4-trifluorobutane-1-sulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform, and requires careful temperature control to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride undergoes various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group. Some common reactions include:
Scientific Research Applications
2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride is primarily based on the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function . In biological systems, the compound can interact with amino acid residues in proteins, such as lysine and cysteine, resulting in the formation of stable sulfonamide or sulfonothioate linkages . These modifications can alter the activity of enzymes and receptors, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a similar sulfonyl chloride group but differs in its aromatic structure, which affects its reactivity and applications.
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a single carbon atom, used primarily in the synthesis of sulfonamides and sulfonate esters.
Ethanesulfonyl chloride: Another aliphatic sulfonyl chloride, similar to this compound but without the trifluoromethyl group, leading to different reactivity and applications.
The unique combination of the ethyl and trifluoromethyl groups in this compound provides distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClF3O2S/c1-2-5(3-6(8,9)10)4-13(7,11)12/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSHXYFERNUZIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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